Jacoline

描述

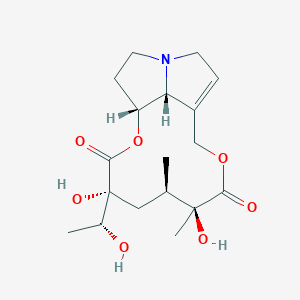

Structure

3D Structure

属性

CAS 编号 |

480-76-2 |

|---|---|

分子式 |

C18H27NO7 |

分子量 |

369.4 g/mol |

IUPAC 名称 |

(1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H27NO7/c1-10-8-18(24,11(2)20)16(22)26-13-5-7-19-6-4-12(14(13)19)9-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17+,18-/m1/s1 |

InChI 键 |

FMWJEBGSMAOQNN-MCCFIOHQSA-N |

SMILES |

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O |

手性 SMILES |

C[C@@H]1C[C@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@@]1(C)O)([C@@H](C)O)O |

规范 SMILES |

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Chemical Architecture and Toxicological Profile of Jacoline: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacoline is a naturally occurring pyrrolizidine alkaloid found in certain plant species of the Senecio genus. As a member of this class of compounds, this compound is recognized for its potential hepatotoxicity, which poses a risk to both livestock and humans through contamination of the food chain. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes its known physicochemical and toxicological properties, details experimental methodologies for its isolation and characterization, and elucidates the proposed signaling pathway of its toxicity. This document is intended to serve as a core resource for professionals in toxicology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a necine base, which is a derivative of pyrrolizidine, esterified with a necic acid. The systematic IUPAC name for this compound is (1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione.

The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₇NO₇ | [1] |

| Molecular Weight | 369.41 g/mol | [1] |

| CAS Registry Number | 480-76-2 | [1] |

| Physical Description | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Canonical SMILES | C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--O)O | |

| IUPAC Name | (1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione |

Quantitative Toxicological Data

Direct quantitative toxicity data, such as LD50 or IC50 values for this compound, are not extensively reported in the literature. However, the acute toxicity of pyrrolizidine alkaloids as a class has been studied. The table below presents the general toxicity range for this class of compounds.

| Toxicity Metric | Value Range (mg/kg body weight) | Animal Model | Notes | Reference |

| Acute LD50 | 34 - 300 | Rat | General range for most pyrrolizidine alkaloids considered significant for human health. | [2] |

Experimental Protocols

The isolation and structural elucidation of this compound from its natural sources, such as Senecio cannabifolius var. integrilifolius, involve a series of chromatographic and spectroscopic techniques.[1]

Isolation and Purification of this compound

A representative protocol for the isolation and purification of this compound is as follows:

-

Extraction :

-

Air-dried and powdered plant material (e.g., aerial parts of Senecio cannabifolius var. integrilifolius) is extracted exhaustively with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

-

Acid-Base Partitioning :

-

The crude residue is suspended in 2% aqueous sulfuric acid and filtered.

-

The acidic solution is washed with diethyl ether to remove non-alkaloidal compounds.

-

The aqueous layer is then made alkaline (pH 9-10) with aqueous ammonia.

-

The alkaline solution is extracted repeatedly with chloroform to partition the alkaloids into the organic phase.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated to yield a crude alkaloid fraction.

-

-

Chromatographic Separation :

-

The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for alkaloid visualization.

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification is achieved through repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation

The chemical structure of this compound is determined through a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR and ¹³C NMR spectra provide information on the proton and carbon framework of the molecule.

-

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule and confirm the final structure.

-

Known ¹³C NMR chemical shifts for this compound are available in spectral databases.[3]

-

The workflow for the isolation and structural elucidation of this compound can be visualized as follows:

References

Jacoline mechanism of action in vitro

An in-depth analysis of the in vitro mechanism of action for a compound named "jacoline" could not be performed as no peer-reviewed scientific literature or publicly available data under this name could be identified. The initial search yielded results for "jacalin," a lectin protein derived from jackfruit, and "jaceosidin," a flavonoid compound, suggesting that "this compound" may be a misspelling or a less common name for a different substance.

To provide a comprehensive technical guide as requested, the correct identification of the molecule is crucial. Without this primary information, it is not possible to:

-

Gather and summarize quantitative data regarding its biological activity.

-

Detail the experimental protocols used to assess its mechanism of action.

-

Create accurate diagrams of its signaling pathways or experimental workflows.

Further investigation is pending clarification of the precise name of the compound of interest.

The Discovery and Synthesis of Jacoline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacoline is a naturally occurring pyrrolizidine alkaloid (PA) identified in various plant species, notably within the Senecio genus. Like many unsaturated PAs, this compound is recognized for its significant hepatotoxicity, posing potential health risks to humans and livestock through the consumption of contaminated plants or derived products. This technical guide provides a comprehensive overview of the discovery, physicochemical properties, proposed synthesis, and the molecular mechanisms underlying the biological activity of this compound. Particular emphasis is placed on the metabolic activation and the subsequent signaling pathways that mediate its cytotoxic and genotoxic effects. This document is intended to serve as a core resource for researchers in toxicology, natural product chemistry, and drug development.

Discovery and Physicochemical Properties

This compound is a member of the senecionine-type pyrrolizidine alkaloids, a class of compounds known for their presence in numerous plant species worldwide, especially in the Asteraceae, Boraginaceae, and Fabaceae families.[1] These alkaloids are produced by plants as a defense mechanism against herbivores.[1] this compound, along with related compounds such as jacobine, jaconine, and jacozine, is a subject of research due to its presence in various plants and its toxicological profile.[1]

The physicochemical properties of this compound have been characterized and are summarized in the table below. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| IUPAC Name | (1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [1] |

| CAS Registry Number | 480-76-2 | [1] |

| Molecular Formula | C₁₈H₂₇NO₇ | [1] |

| Molecular Weight | 369.4 g/mol | [1] |

| InChIKey | FMWJEBGSMAOQNN-MCCFIOHQSA-N | [1] |

| SMILES | C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--O)O | [1] |

| XLogP3 | -0.1 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 8 | [2] |

Synthesis of this compound

A complete, published total synthesis of this compound is not currently available in the scientific literature. However, a plausible synthetic route can be conceptualized based on the synthesis of related pyrrolizidine alkaloids. Specifically, the synthesis of Jaconine, a chlorinated derivative of this compound, is proposed to proceed through a "this compound-like precursor".[3] This suggests a strategy focused on the construction of the core this compound structure, which could then be subjected to further functionalization.

The proposed retrosynthesis of a this compound-like structure involves the disconnection of the macrocyclic diester linkages. This approach yields the necine base, retronecine, and the corresponding necic acid, jaconecic acid. The synthesis of these two key precursors would be the primary focus, followed by their esterification to form the macrocyclic structure.

Experimental Workflow: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of (±)-Jaconecic Acid Precursor

The following is a generalized protocol adapted from the reported total synthesis of (±)-jaconecic acid, a key component for the proposed synthesis of this compound.[3]

-

Preparation of Furfuryl Allyl Sulfide: 3,4-dichlorofuroic acid is converted to its corresponding furfuryl alcohol. This alcohol is then reacted with allyl mercaptan in the presence of a strong base, such as sodium hydride, to yield furfuryl allyl sulfide.

-

Thio-Claisen Rearrangement: The furfuryl allyl sulfide undergoes a thermal thio-Claisen rearrangement to produce a dihydrothiopyran derivative.

-

Oxidative Ring Contraction: The dihydrothiopyran derivative is subjected to an oxidative ring contraction to form a cyclopentenone intermediate.

-

Michael Addition and Cyclization: A Michael addition of a suitable nucleophile to the cyclopentenone, followed by an intramolecular aldol cyclization, constructs the bicyclic core of jaconecic acid.

-

Functional Group Manipulations: A series of functional group manipulations, including reductions, oxidations, and protections/deprotections, are carried out to install the correct stereochemistry and functional groups of (±)-jaconecic acid.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Biological Activity and Toxicity

This compound, as a 1,2-unsaturated pyrrolizidine alkaloid, is known for its hepatotoxicity.[4] The toxicity of these compounds is not inherent to the parent molecule but is a result of metabolic activation in the liver.[5] Chronic exposure to low levels of PAs can lead to severe liver damage, including veno-occlusive disease, liver cirrhosis, and liver cancer.[5]

| Compound | Toxicity Metric | Value (µmol·L⁻¹) | Cell Line | Assay | Reference |

| 6-methoxy-dihydrosanguinarine | IC50 | 0.61 | MCF-7 | MTT | [6] |

| 6-methoxy-dihydrosanguinarine | IC50 | 0.54 | SF-268 | MTT | [6] |

Note: The data presented is for a related alkaloid and is intended to be illustrative of the potential cytotoxicity of this class of compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of a compound like this compound against a cancer cell line (e.g., HepG2).

-

Cell Seeding: Plate human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the this compound solutions. Include untreated cells as a negative control and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT working solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[7]

Mechanism of Action and Signaling Pathways

The hepatotoxicity of this compound and other unsaturated PAs is a multi-step process initiated by metabolic activation in the liver. This process leads to cellular damage through a variety of interconnected signaling pathways.

Metabolic Activation and Formation of Reactive Metabolites

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C18H27NO7 | CID 12096664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 5. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of Jacoline: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the biological activities associated with pyrrolizidine alkaloids (PAs), the class of compounds to which Jacoline belongs. Due to a scarcity of publicly available research focused specifically on this compound, this guide synthesizes data from well-studied, structurally related PAs to infer its likely biological profile. All data and experimental details presented herein are derived from studies on other PAs and should be considered representative, not specific to this compound, unless otherwise stated.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in numerous plant species worldwide, notably within the Senecio genus[1]. PAs are recognized for their role in plant defense against herbivores. The core biological activity of concern for human and animal health is their potent hepatotoxicity, which can lead to serious and potentially fatal liver damage. Many PAs are also known to be genotoxic, carcinogenic, and teratogenic[1][2].

The toxicity of PAs is not inherent to the parent compound but arises from metabolic activation in the liver. This guide will delve into the mechanisms of action, present available quantitative data for representative PAs, detail common experimental protocols for assessing PA toxicity, and visualize the key signaling pathways involved.

Core Biological Activity: Hepatotoxicity

The primary and most studied biological activity of 1,2-unsaturated PAs is their toxicity to the liver. This manifests as hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease, which can progress to liver cirrhosis and failure.

Mechanism of Action

The hepatotoxicity of PAs is a multi-step process initiated by metabolic activation.

-

Metabolic Activation: In the liver, cytochrome P450 enzymes, particularly of the CYP3A and CYP2B subfamilies, metabolize the non-toxic parent PA into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids)[3].

-

Cellular Damage: These reactive metabolites are strong electrophiles that can alkylate cellular macromolecules, including proteins and DNA. This leads to the formation of adducts, causing cellular dysfunction, inhibition of cell division, and induction of cell death pathways[3][4].

-

Induction of Apoptosis and Necrosis: The cellular damage triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This involves the activation of caspases, leading to programmed cell death. At higher concentrations or with more potent PAs, cellular ATP depletion can lead to necrosis[5].

-

DNA Damage and Genotoxicity: The formation of DNA adducts by reactive PA metabolites is a key mechanism of their genotoxicity. This can lead to DNA strand breaks, mutations, and chromosomal aberrations, which are linked to the carcinogenic potential of these compounds[2][4].

Quantitative Data on Pyrrolizidine Alkaloid Activity

Direct experimental data on the biological activity of this compound is limited. An in silico study predicted that this compound possesses hepatotoxic effects[2]. Another study on cattle suggested that the specific toxicity of this compound might be low, though this was not a direct toxicological assessment[4]. The following tables summarize quantitative data for other well-characterized PAs to provide a comparative context.

Table 1: In Vitro Cytotoxicity of Representative Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Cell Line | Assay | Endpoint | Value | Reference |

| Lasiocarpine | HepG2 (CYP3A4-overexpressing) | Transcriptomics | Toxicity Limit | 1 µM | [1] |

| Riddelliine | HepG2 (CYP3A4-overexpressing) | Transcriptomics | Toxicity Limit | 15 µM | [1] |

| Monocrotaline | HepG2 (CYP3A4-overexpressing) | Transcriptomics | Toxicity Limit | >150 µM | [1] |

| Senecionine | HepaRG | Cytotoxicity | IC50 | Not specified | [2] |

| Retrorsine | Rat Hepatocytes | Cytotoxicity | Not specified | More toxic than MCT | [6] |

| Monocrotaline | Rat Hepatocytes | Cytotoxicity | Not specified | Less toxic than RTS | [6] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates higher potency.

Table 2: In Vivo Toxicity Data for Senecio Plant Extracts Containing Various PAs

| Plant Species | Animal Model | Dosing Regimen | Key Findings | Reference |

| Senecio jacobaea (contains this compound) | Rats | Feeding trial | Lethal dose: ~20% of initial body weight | [1] |

| Senecio vulgaris | Rats | Feeding trial | Similar toxicity to S. jacobaea | [1] |

| Senecio glabellus | Rats | Feeding trial | Similar toxicity to S. jacobaea | [1] |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available. However, the following are standard methodologies used in the study of pyrrolizidine alkaloid toxicity.

In Vitro Cytotoxicity Assay

This protocol is a general method to assess the toxicity of a compound to cultured cells.

-

Cell Culture: Human liver cell lines, such as HepG2 or HepaRG, are cultured in appropriate media and conditions until they reach a suitable confluence. For PA studies, cells engineered to express relevant cytochrome P450 enzymes are often used to ensure metabolic activation.

-

Compound Treatment: A stock solution of the test PA is prepared and diluted to a range of concentrations. The culture medium is replaced with medium containing the different concentrations of the PA. Control wells receive vehicle only.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS or MTT assay. This involves adding the reagent to the wells, incubating for a short period, and then measuring the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The data is plotted as a dose-response curve, and the IC50 value is determined using non-linear regression analysis.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

This assay is used to detect DNA damage in individual cells.

-

Cell Treatment: Cells are exposed to the test PA at various concentrations for a defined period.

-

Cell Embedding: The treated cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and forms a "comet tail," while undamaged DNA remains in the nucleoid "head."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

-

Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the biological activity of hepatotoxic pyrrolizidine alkaloids.

Caption: Metabolic activation and toxicity pathway of pyrrolizidine alkaloids.

Caption: Workflow for in vitro cytotoxicity assessment of pyrrolizidine alkaloids.

Conclusion

While direct experimental evidence for the biological activity of this compound is sparse, its classification as a 1,2-unsaturated pyrrolizidine alkaloid strongly suggests a profile of hepatotoxicity and genotoxicity. The mechanisms underlying these effects, driven by metabolic activation to reactive pyrrolic metabolites, are well-established for this class of compounds. The provided data on related PAs, along with standardized experimental protocols, offer a robust framework for guiding future research into the specific biological activities of this compound. Further studies are imperative to quantify the potency of this compound and to fully elucidate its toxicological profile and any potential therapeutic applications.

References

- 1. Comparison of the toxicities of Senecio jacobaea, Senecio vulgaris and Senecio glabellus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Jacoline in Cellular Signaling: A Technical Guide on Pyrrolizidine Alkaloid-Mediated Pathways

Disclaimer: Extensive research for "Jacoline" and its specific interactions with cellular signaling pathways has yielded limited direct results. The scientific literature primarily focuses on the broader class of compounds to which this compound belongs: pyrrolizidine alkaloids (PAs). Therefore, this guide provides an in-depth overview of the known cellular and molecular signaling pathways affected by PAs as a class, offering a scientifically grounded framework for understanding the potential mechanisms of action of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Pyrrolizidine Alkaloids and this compound

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in numerous plant species, particularly those belonging to the Senecio genus. PAs are well-documented for their hepatotoxicity, with research indicating potential carcinogenic, mutagenic, and teratogenic properties.[1] The toxicity of PAs is not inherent but arises from their metabolic activation in the liver. This bioactivation is a critical first step in a cascade of cellular events that can lead to significant tissue damage and disease. Understanding the molecular mechanisms underlying PA toxicity is crucial for risk assessment and the development of potential therapeutic interventions.

The General Mechanism of Pyrrolizidine Alkaloid-Induced Cellular Toxicity

The primary mechanism of PA-induced toxicity involves a multi-step process initiated by metabolic activation and culminating in cellular damage through various signaling pathways.

Metabolic Activation

PAs are pro-toxins, meaning they are biologically inert until metabolized. In the liver, cytochrome P450 monooxygenases convert PAs into highly reactive pyrrolic esters. These metabolites are electrophilic and readily react with cellular nucleophiles, such as DNA and proteins.[2]

Formation of Adducts

The reactive pyrrolic metabolites can form covalent bonds, or adducts, with DNA and cellular proteins.[2] The formation of these adducts is a key event in PA-induced toxicity, leading to impaired cellular function, genotoxicity, and the initiation of cell death pathways.

Induction of Oxidative Stress

PA-induced cellular damage is also mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress. An ethanolic extract of Senecio chrysanthemoides, a plant known to contain toxic alkaloids, was shown to increase ROS and nitric oxide (NO) generation in macrophages.[3] This oxidative imbalance can damage cellular components, including lipids, proteins, and DNA, and trigger stress-activated signaling cascades.

Pyrrolizidine Alkaloid-Modulated Cellular Signaling Pathways

The cellular response to PA-induced damage involves the activation of several key signaling pathways, primarily those governing apoptosis (programmed cell death) and cell cycle regulation.

Apoptotic Pathways

PAs have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[4]

The extrinsic pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface. This binding leads to the formation of a death-inducing signaling complex (DISC) and the subsequent activation of caspase-8 and caspase-10, which in turn activate executioner caspases like caspase-3, leading to apoptosis.[4]

Caption: PA-Induced Extrinsic Apoptosis Pathway.

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress. Pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak) are activated, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[4] Cytochrome c then forms a complex with Apaf-1 and caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then activates executioner caspases, culminating in apoptosis.[4]

Caption: PA-Induced Intrinsic Apoptosis Pathway.

Cell Cycle Regulation

Transcriptomic analysis of cells treated with various PAs, such as lasiocarpine and riddelliine, has revealed the disruption of signaling pathways related to cell cycle regulation and DNA damage repair.[1] PA treatment has been shown to cause an arrest in the S phase of the cell cycle and lead to defects in chromosome congression during mitosis.[1] This indicates that PAs can interfere with the normal progression of the cell cycle, which may contribute to their carcinogenic effects.

Caption: PA-Induced Cell Cycle Disruption.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Some PAs have been shown to influence the MAPK signaling cascade. For instance, the PA nervosine VII was found to activate the MAPK pathway, including the phosphorylation of ERK1/2, p38, and JNK in HCT116 cells, which was linked to the induction of autophagy and apoptosis.[5] The MAPK pathway is a critical regulator of many cellular processes, including proliferation, differentiation, and stress responses. Its modulation by PAs highlights a potential mechanism by which these compounds can exert a wide range of cellular effects.

Quantitative Data on Pyrrolizidine Alkaloid Cellular Effects

Specific quantitative data for this compound's interaction with cellular signaling components is not available in the current body of scientific literature. However, studies on other PAs provide some insights into their cytotoxic potential.

| Pyrrolizidine Alkaloid | Cell Line | Observed Effect | IC50 Value | Citation |

| Nervosine VII | HCT116 | Inhibition of cell growth | 11.72 µmol·L⁻¹ (at 24h) | [5] |

| Ethanolic extract of Senecio chrysanthemoides | Macrophages | Impaired viability | 13.8 ± 1.11 µg/mL | [3] |

Note: This table summarizes available data for other PAs and is intended to provide a general context for the cytotoxic potential of this class of compounds.

Experimental Protocols

Detailed experimental protocols for investigating the specific effects of this compound on cellular signaling pathways are not publicly available. However, researchers can adapt established methodologies used for studying other PAs and cytotoxic agents. A general workflow for such an investigation is outlined below.

Caption: General Workflow for Investigating this compound's Cellular Effects.

Methodologies for Key Experiments:

-

Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH): These assays are used to determine the concentration of a compound that is toxic to cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase Activity Assays): Annexin V staining by flow cytometry can identify apoptotic cells. Caspase activity assays measure the activity of key enzymes in the apoptotic cascade.

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content in cells stained with a fluorescent dye (e.g., propidium iodide) is used to determine the distribution of cells in different phases of the cell cycle.

-

Western Blotting: This technique is used to detect and quantify the expression levels and phosphorylation status of specific proteins in signaling pathways (e.g., caspases, Bcl-2 family proteins, MAP kinases).

-

Quantitative Real-Time PCR (qPCR) and RNA-sequencing (RNA-seq): These methods are used to measure changes in the expression of genes involved in signaling pathways in response to treatment.

Conclusion and Future Directions

While specific data on this compound's role in cellular signaling is currently lacking, the broader understanding of pyrrolizidine alkaloid toxicology provides a strong foundation for future research. The primary mechanism of action for PAs involves metabolic activation to reactive metabolites that cause cellular damage through adduct formation and oxidative stress. This damage, in turn, activates key signaling pathways, including those involved in apoptosis and cell cycle regulation, and can modulate the MAPK cascade.

Future research should focus on elucidating the specific cellular targets and signaling pathways affected by this compound. Determining its metabolic activation profile, identifying its protein and DNA adducts, and performing comprehensive analyses of its effects on various signaling cascades will be crucial for a complete understanding of its biological activity. Such studies will not only enhance our knowledge of the toxicology of this specific alkaloid but also contribute to the broader understanding of PA-induced cellular damage and its implications for human health.

References

- 1. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity of Senecio in macrophages is mediated via its induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Jacoline: A Look into its Known Biological Activity

Initial research into the compound "Jacoline" reveals that it is primarily documented as a pyrrolizidine alkaloid with known toxic properties, rather than a substance with recognized therapeutic potential. Scientific literature predominantly characterizes this compound as a hepatotoxic compound, meaning it can cause damage to the liver. It is found in certain plant species, such as those belonging to the Senecio genus, commonly known as ragworts.

This compound, along with related alkaloids like jaconine, jacobine, and jacozine, has been identified as potentially carcinogenic, mutagenic, and teratogenic.[1] This classification indicates that the compound has the potential to cause cancer, induce genetic mutations, and interfere with the development of an embryo or fetus. These properties pose a significant health risk to humans and animals upon exposure, often through the consumption of contaminated honey or herbal remedies.[1]

Currently, there is a lack of scientific evidence from preclinical or clinical studies to support any therapeutic applications of this compound. The available research focuses on its toxicological profile and its role in plant defense mechanisms. For instance, studies on Jacobaea hybrids suggest that jacobine-like pyrrolizidine alkaloids, which include this compound, may contribute to the plant's resistance against the Western Flower Thrips.[1] This defensive role in plants, however, does not translate to a therapeutic benefit in humans.

References

Early Research on Jacoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacoline derivatives, a subgroup of pyrrolizidine alkaloids (PAs), are of growing interest in toxicological and pharmacological research. This document provides a comprehensive overview of early research findings related to these compounds. Due to the limited availability of direct research on this compound derivatives, this guide synthesizes information from closely related PAs, particularly jaconine, a chlorinated derivative of this compound. It outlines proposed synthetic pathways, details relevant experimental protocols for synthesis and biological evaluation, and summarizes the current understanding of their biological activities and the signaling pathways they influence. All information is presented to facilitate further investigation into the therapeutic potential and toxicological risks of this class of compounds.

Introduction

Pyrrolizidine alkaloids (PAs) are a large and diverse class of natural products, many of which exhibit significant biological activity, including hepatotoxicity and genotoxicity. This compound and its derivatives are macrocyclic diester PAs. A notable derivative is jaconine, which is characterized by the presence of a chlorine atom and is structurally related to the well-studied PA, jacobine.[1] The study of this compound derivatives is critical for understanding their mechanism of action, assessing their toxicological risks, and exploring their potential as therapeutic agents.[1] This guide focuses on the foundational research concerning these compounds, with a particular emphasis on available data, experimental methodologies, and the biological pathways they modulate.

Quantitative Data Summary

Direct quantitative data for this compound derivatives is limited in early research literature. However, data from closely related pyrrolizidine alkaloids provide valuable insights into their potential biological activity. The following tables summarize the known information and provide a framework for future quantitative analysis of this compound derivatives.

Table 1: Genotoxicity of Related Pyrrolizidine Alkaloids

| Compound | Genotoxicity Finding | Reference |

| Jacobine | Known to be genotoxic, inducing DNA damage. | [1] |

| Pyrrolizidine Alkaloids (general) | Many PAs are genotoxic in various short-term assays. | [2] |

| Aniline Derivatives (comparative) | Genotoxicity is a general property of aniline derivatives. | [3] |

| Arecoline (comparative) | A major active compound of the areca nut, systematically studied for genotoxicity. | [4] |

Table 2: DNA Cross-Linking Activity of Related Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid Class | Potency in Inducing DNA Cross-Links | Key Structural Features for Activity | Reference |

| Macrocyclic Diesters (e.g., seneciphylline, riddelline) | High | Macrocyclic necic acid ester and an α,β-unsaturated ester function. | [2] |

| Open Diesters (e.g., heliosupine, latifoline) | Moderate | Open diester structure. | [2] |

| Pyrrolizidine Base (e.g., retronecine) | Low | Simple necine base structure. | [2] |

Experimental Protocols

Proposed Synthesis of a this compound Derivative Precursor

This protocol outlines a hypothetical synthetic route for a this compound-like precursor, which could then undergo stereoselective chlorination to yield a jaconine-like derivative.[1] The strategy is based on the synthesis of (±)-jaconecic acid.

Materials:

-

3,4-dichlorofuroic acid

-

Allyl mercaptan

-

Sodium hydride

-

Ozone

-

Raney nickel

-

L-Selectride

-

Sodium borohydride

-

Standard laboratory glassware and reagents for organic synthesis

Procedure:

-

Synthesis of Furfuryl Allyl Sulfide: 3,4-dichlorofuroic acid is converted to the corresponding furfuryl alcohol. This is then reacted with allyl mercaptan in the presence of a base (e.g., sodium hydride) to yield furfuryl allyl sulfide.[1]

-

Thio-Claisen Rearrangement and Ozonolysis: The furfuryl allyl sulfide undergoes a thio-Claisen rearrangement, followed by ozonolysis of the resulting double bond.

-

Reductive Cyclization: The product from the previous step is subjected to reductive cyclization using a reagent such as Raney nickel.

-

Stereoselective Reduction: The resulting cyclic compound is then stereoselectively reduced using reagents like L-Selectride and sodium borohydride to yield a diol.

-

Lactonization and Further Modification: The diol can then be lactonized and further modified to create the jaconecic acid analogue.

-

Esterification: The synthesized necic acid derivative is then esterified with a suitable necine base (e.g., retronecine) to form the macrocyclic diester precursor of the this compound derivative.

-

Stereoselective Chlorination: The final step would involve a stereoselective chlorination to introduce the chlorine atom, yielding the jaconine derivative.[1]

DNA Cross-Linking Assay

This protocol is a generalized method to assess the DNA cross-linking ability of pyrrolizidine alkaloids, a key aspect of their genotoxicity.[2][5]

Materials:

-

Cultured mammalian cells (e.g., Madin-Darby bovine kidney (MDBK) cells)[5]

-

Test compound (this compound derivative)

-

External metabolizing system (e.g., S9 mix)

-

Proteinase K

-

Reagents for alkaline elution or gel retardation assay

-

Reagents for PCR amplification

Procedure:

-

Cell Culture and Treatment: Culture mammalian cells to a suitable confluency. Treat the cells with the this compound derivative in the presence of an external metabolizing system for a defined period (e.g., 2 hours).[2]

-

Assessment of DNA Cross-Linking:

-

Alkaline Elution: Lyse the cells and analyze the DNA elution rate under alkaline conditions. Cross-linked DNA will elute more slowly than non-cross-linked DNA.[5]

-

Gel Retardation Assay: Isolate and digest the DNA with a restriction enzyme (e.g., BamHI). Analyze the DNA fragments by gel electrophoresis. Cross-linked DNA will migrate slower than non-cross-linked fragments.[5]

-

-

Distinguishing DNA-DNA vs. DNA-Protein Cross-Links: Treat a subset of the samples with proteinase K before analysis. Proteinase K-resistant cross-links are indicative of DNA-DNA cross-links.[5]

-

Functional Relevance (PCR Inhibition): Use the treated DNA as a template for PCR amplification of a specific gene segment. The inability to amplify the target sequence indicates the presence of cross-links that block DNA polymerase.[5]

Signaling Pathways and Mechanisms of Action

The biological activity of pyrrolizidine alkaloids, and by extension this compound derivatives, is often linked to their interaction with fundamental cellular processes and signaling pathways.

Jasmonate Signaling Pathway

The biosynthesis of many plant-derived defensive compounds, including pyrrolizidine alkaloids, is regulated by the jasmonate signaling pathway.[6][7] This pathway is typically activated in response to external stressors such as herbivory or wounding.[6] Understanding this pathway provides context for the natural production of this compound derivatives in plants.

Caption: The core Jasmonate signaling pathway in plants.

Mechanism of Action: DNA Cross-Linking

A primary mechanism of genotoxicity for many bifunctional pyrrolizidine alkaloids is the formation of DNA adducts and cross-links.[8] This activity is believed to be responsible for their carcinogenic and antimitotic properties.[9] PAs are metabolized in the liver to reactive pyrrolic esters, which are electrophilic and can react with nucleophilic centers in DNA, leading to the formation of DNA-protein and DNA-DNA cross-links.[2][8] The presence of a macrocyclic diester structure in many PAs, including this compound derivatives, appears to confer potent cross-linking activity.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. DNA cross-linking in mammalian cells by pyrrolizidine alkaloids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic toxicology and toxicokinetics of arecoline and related areca nut compounds: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative DNA cross-linking by activated pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrolizidine alkaloid-induced DNA-protein cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of Jacoline

Disclaimer: Jacoline is a pyrrolizidine alkaloid identified in certain plant species. The following guide synthesizes available preclinical data to provide a technical overview of its pharmacokinetic properties for research and drug development professionals. The information is based on limited studies, primarily in livestock, and should be interpreted with caution.

Executive Summary

This compound is a naturally occurring pyrrolizidine alkaloid that has demonstrated potential for further assessment and development due to its drug-like properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for evaluating its therapeutic potential and safety profile. This document summarizes the current knowledge of this compound's pharmacokinetics, detailing its metabolic pathways, experimental protocols used for its study, and key quantitative data.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its behavior within a biological system. Key parameters from preclinical studies are summarized below.

Absorption

This compound demonstrates high intestinal absorption.[1] In studies involving dairy cows administered dried ragwort containing this compound, the compound was detected in milk, indicating systemic absorption.[2][3]

Distribution

While specific tissue distribution studies are limited, a significant number of related compounds show a moderate volume of distribution.[1] The presence of this compound in milk suggests it distributes from the bloodstream into mammary tissues.[3]

Metabolism

The metabolism of this compound is a key factor in its overall pharmacokinetic profile. It undergoes biotransformation, although the specific enzymes and pathways are not fully elucidated.[2] In rumen fluid, this compound shows notable stability, with 73% remaining unchanged after 20 hours, suggesting that initial metabolism in ruminants may be slow or occur elsewhere.[4] The liver is the primary site for the metabolism of most drugs, involving Phase I (modification) and Phase II (conjugation) reactions, which is likely the case for this compound as well.[5][6] Cytochrome P450 (CYP) enzymes are central to Phase I metabolism.[7]

Excretion

The primary route of excretion for this compound and its metabolites has not been definitively established. However, its detection in milk indicates that lactation is one route of elimination in dairy animals.[3] The kidneys are the main organs responsible for excreting drugs and their metabolites from the body.[5]

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative data related to this compound's pharmacokinetics.

| Parameter | Species | Matrix | Value | Reference |

| Carry-over Rate into Milk | Dairy Cow | Milk | ~4% | [2] |

| Average Transfer Rate into Milk | Dairy Cow | Milk | 0.064 ± 0.005% | [3] |

| Concentration in Milk | Dairy Cow | Milk | Up to 29.7 µg/L | [3] |

| In Vitro Stability (Rumen Inoculum) | Bovine | Rumen Fluid | 73% remaining after 20h | [4] |

Key Experimental Protocols

This section details the methodologies used in the studies that form the basis of our current understanding of this compound's pharmacokinetics.

In Vivo Pyrrolizidine Alkaloid Transfer Study in Dairy Cows

-

Objective: To determine the transfer rate of this compound from feed into milk.

-

Subjects: Lactating dairy cows.

-

Methodology:

-

Cows were administered dried ragwort containing a known concentration of pyrrolizidine alkaloids, including this compound.[2]

-

Dosages were increased incrementally over a three-week period.[2]

-

Milk samples were collected regularly throughout the study period.

-

Concentrations of this compound and other alkaloids in the milk were quantified using liquid chromatography-mass spectrometry (LC-MS).

-

The transfer rate was calculated as the percentage of the total administered dose of this compound that was recovered in the milk.[3]

-

In Vitro Rumen Metabolism Study

-

Objective: To assess the metabolic stability of this compound in the rumen.

-

Methodology:

-

Rumen inoculum was collected from fistulated cows.[4]

-

A mixture of Senecio pyrrolizidine alkaloids, including this compound, was incubated with the rumen inoculum under anaerobic conditions.[4]

-

Samples were taken at various time points over 20 hours.[4]

-

The concentration of this compound in the samples was determined to calculate its degradation rate and half-life.[4]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to the study and metabolism of this compound.

Caption: A simplified overview of the ADME process for this compound.

Caption: Workflow for the in vivo milk transfer study.

Caption: A hypothesized metabolic pathway for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Rumen Metabolism of Senecio Pyrrolizidine Alkaloids May Explain Why Cattle Tolerate Higher Doses Than Monogastric Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Jacqueline A. Sinclair, PhD – Faculty Expertise Database – Geisel School of Medicine at Dartmouth [geiselmed.dartmouth.edu]

A Technical Guide to the Potential of Pyrrolizidine Alkaloids, Including Jacoline, as Biomarkers of Exposure and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature does not support the established use of Jacoline as a clinical biomarker for any specific disease. This guide provides a comprehensive overview of the biomarker potential of the broader class of pyrrolizidine alkaloids (PAs), to which this compound belongs, focusing on their metabolites and adducts as indicators of exposure and toxicity. The information presented is intended for research and development purposes.

Introduction to Pyrrolizidine Alkaloids (PAs) and this compound

Pyrrolizidine alkaloids are a large group of naturally occurring toxins produced by numerous plant species worldwide, including those of the Senecio genus.[1][2][3] These compounds are recognized for their significant hepatotoxicity, posing a risk to both livestock and humans through the contamination of foodstuffs and herbal remedies.[4] Structurally, toxic PAs contain a 1,2-unsaturated necine base, which is a prerequisite for their bioactivation and subsequent toxicity.[2][5] this compound, a member of the PA family, is found in certain Senecio species and shares the characteristic structural features associated with toxicity.[6]

The primary mechanism of PA-induced toxicity involves metabolic activation by cytochrome P450 enzymes in the liver.[7] This process generates highly reactive pyrrolic metabolites that can bind to cellular macromolecules, such as DNA and proteins, forming adducts.[1][8] The formation of these adducts is believed to initiate the cascade of events leading to cellular damage, liver injury, and potentially carcinogenesis.[1][2][9][10] The detection and quantification of these PA-derived adducts form the basis of their potential as biomarkers of exposure and effect.

Biomarker Potential of Pyrrolizidine Alkaloid Adducts

The investigation into PAs as biomarkers is primarily focused on the detection of their metabolic byproducts and adducts rather than the parent compounds, which are often rapidly metabolized and cleared.

PA-Protein Adducts

The reactive pyrrolic metabolites of PAs can form covalent bonds with proteins in the blood and liver.[4][8][11] These protein adducts, particularly those formed with hemoglobin and plasma proteins, are being explored as specific and persistent biomarkers of PA exposure.[4][11]

-

Pyrrole-Hemoglobin Adducts: These adducts have a longer half-life in circulation compared to plasma protein adducts, making them suitable for detecting both recent and past exposure.[4] Studies in patients with PA-induced liver injury (PA-ILI) have shown significantly elevated levels of pyrrole-hemoglobin adducts.[4]

-

Pyrrole-Plasma Protein Adducts: While having a shorter persistence than hemoglobin adducts, these can serve as indicators of more recent exposure to PAs.[4][11]

PA-DNA Adducts

The genotoxic potential of PAs is attributed to the formation of DNA adducts by their reactive metabolites.[1] A specific set of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts has been identified as a common biomarker of exposure to hepatocarcinogenic PAs.[1][9][10] The levels of these adducts have been shown to correlate with the tumorigenic potency of certain PAs in animal models. Consequently, these DNA adducts are considered potential biomarkers for assessing the risk of PA-induced liver tumor initiation.[1][9][10]

Quantitative Data on PA Adducts as Biomarkers

The following tables summarize key quantitative findings from studies investigating PA adducts as biomarkers.

Table 1: Pyrrole-Protein Adducts in Human Subjects with PA-Induced Liver Injury

| Biomarker | Patient Cohort | Concentration (mean ± SD) | Persistence | Reference |

| Pyrrole-Hemoglobin Adducts | PA-ILI Patients (n=43) | 84.50 ± 78.38 nM | ~ 4 months | [4] |

| Pyrrole-Plasma Protein Adducts | PA-ILI Patients (n=43) | 9.53 ± 10.72 nM | ~ 2 months | [4] |

Experimental Protocols

Quantification of Pyrrole-Protein Adducts in Human Blood by UPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of PA-protein adducts.[11]

Objective: To quantify pyrrole-protein adducts in human plasma and erythrocytes.

Materials:

-

Human blood sample collected in EDTA tubes

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Internal standard (e.g., deuterated pyrrole adduct)

-

Acetonitrile

-

Formic acid

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation (Plasma):

-

Centrifuge the whole blood sample to separate plasma and erythrocytes.

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Precipitate proteins by adding 200 µL of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated protein.

-

Collect the supernatant for analysis of non-adducted metabolites.

-

Wash the protein pellet with acetonitrile and dry under nitrogen.

-

Hydrolyze the protein pellet with 1 N NaOH at 60°C for 1 hour to release the pyrrolic moiety.

-

Neutralize the sample with 1 N HCl.

-

Extract the released pyrroles with ethyl acetate.

-

Evaporate the ethyl acetate and reconstitute the sample in the mobile phase for UPLC-MS/MS analysis.

-

-

Sample Preparation (Erythrocytes):

-

Wash the erythrocyte pellet with PBS.

-

Lyse the erythrocytes with deionized water.

-

Precipitate hemoglobin by adding cold TCA.

-

Centrifuge and collect the hemoglobin pellet.

-

Follow steps 1.6 to 1.10 for hydrolysis and extraction.

-

-

UPLC-MS/MS Analysis:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for the pyrrole moiety and the internal standard.

-

Expected Results: Quantification of pyrrole adducts in nM concentrations, allowing for the assessment of PA exposure.

Detection of PA-DNA Adducts in Liver Tissue by LC-MS/MS

This protocol is based on methods for analyzing DHP-derived DNA adducts.[1]

Objective: To detect and identify PA-derived DNA adducts in liver tissue.

Materials:

-

Liver tissue sample

-

DNA extraction kit

-

Nuclease P1, alkaline phosphatase

-

Internal standard (e.g., stable isotope-labeled DNA adduct)

-

LC-MS/MS system

Procedure:

-

DNA Extraction:

-

Homogenize the liver tissue.

-

Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted DNA using a spectrophotometer.

-

-

DNA Hydrolysis:

-

To 50 µg of DNA, add the internal standard.

-

Denature the DNA by heating at 100°C for 5 minutes, then rapidly cool on ice.

-

Digest the DNA to nucleosides by incubating with nuclease P1 and alkaline phosphatase at 37°C for 2 hours.

-

-

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of ammonium formate buffer and methanol.

-

Mass Spectrometry: Operate in positive ion mode with selected reaction monitoring (SRM) to detect the specific parent-daughter ion transitions for the expected DHP-DNA adducts and the internal standard.

-

Expected Results: Identification and relative quantification of specific PA-DNA adducts, providing evidence of genotoxic exposure.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of pyrrolizidine alkaloids and formation of biomarker adducts.

Caption: A hypothetical workflow for the discovery and validation of PA adducts as biomarkers.

Future Directions and Conclusion

While there is currently no evidence to support this compound as a standalone biomarker, the broader class of pyrrolizidine alkaloids presents a promising area of research for biomarker development. The detection of PA-protein and PA-DNA adducts offers a viable strategy for assessing exposure to these toxins and predicting the risk of associated liver injury and carcinogenesis. Further research is necessary to validate these biomarkers in larger human cohorts and to standardize the analytical methodologies for their detection. For this compound specifically, future studies would need to demonstrate its unique metabolic profile and adduct formation to establish any potential as a specific biomarker. This technical guide serves as a foundational resource for researchers interested in pursuing this important area of toxicology and biomarker discovery.

References

- 1. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Clinical application of pyrrole-hemoglobin adducts as a biomarker of pyrrolizidine alkaloid exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS:480-76-2 | Manufacturer ChemFaces [chemfaces.com]

- 7. Senecionine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Blood Pyrrole-Protein Adducts--A Biomarker of Pyrrolizidine Alkaloid-Induced Liver Injury in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Analysis of Jacoline in Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacoline is a member of the pyrrolizidine alkaloids (PAs), a large group of natural phytotoxins known for their significant hepatotoxicity. While specific exploratory studies on this compound in various disease models are limited, its structural classification as a PA provides a strong basis for predicting its biological effects and mechanism of action. This technical guide synthesizes the current understanding of PA-induced toxicity, using it as a framework to explore this compound as a model hepatotoxin. The primary disease model associated with PAs, including this compound, is drug-induced liver injury, specifically hepatic sinusoidal obstruction syndrome (HSOS). This document details the metabolic activation, cellular and molecular mechanisms of toxicity, relevant experimental models, and key signaling pathways involved. All quantitative data is presented in structured tables, and detailed experimental protocols for studying PA toxicity are provided. Mandatory visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the concepts discussed.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those of the Senecio genus. PAs are a class of heterocyclic organic compounds that are secondary metabolites in plants, serving as a defense mechanism against herbivores. Human and livestock exposure to PAs can occur through the consumption of contaminated food, herbal remedies, or teas.[1]

The toxicity of PAs is structurally dependent, with those containing a 1,2-unsaturated necine base, like this compound, being particularly toxic.[2] The primary organ targeted by these alkaloids is the liver, where they can cause a range of injuries from acute toxicity to chronic effects like cirrhosis and cancer.[1] The most characteristic lesion associated with PA toxicity is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[2][3]

Mechanism of Action: Hepatotoxicity as a Disease Model

The hepatotoxicity of PAs is not caused by the alkaloids themselves but by their metabolic activation in the liver. This process serves as a well-established model for studying drug-induced liver injury.

Metabolic Activation

PAs are rendered toxic through a multi-step metabolic process primarily occurring in the liver:

-

Cytochrome P450 (CYP) Mediated Dehydrogenation: PAs are metabolized by CYP enzymes (primarily CYP3A4 and CYP2D6 in humans) into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[1][3]

-

Formation of Reactive Metabolites: These DHPAs are electrophilic and can act as alkylating agents. They can further hydrolyze to form dehydroretronecine (DHR), another reactive metabolite.[3]

-

Adduct Formation: The reactive pyrrolic metabolites (DHPAs and DHR) readily bind to cellular nucleophiles, forming covalent adducts with proteins and DNA. This adduct formation is considered the primary initiating event in PA-induced toxicity.[3][4]

Cellular and Molecular Mechanisms of Toxicity

The formation of pyrrole-protein and pyrrole-DNA adducts triggers a cascade of downstream events leading to liver injury:

-

Oxidative Stress: PAs induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[5]

-

Glutathione (GSH) Depletion: The detoxification of reactive metabolites consumes cellular stores of glutathione, a key antioxidant. Depletion of GSH exacerbates oxidative stress.[5]

-

Apoptosis: PAs can induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[2]

-

Extrinsic Pathway: Involves the binding of death ligands (e.g., TNF-α, FasL) to their receptors, leading to the activation of caspase-8.[2]

-

Intrinsic Pathway: Triggered by cellular stress and mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspase-9.[2]

-

-

DNA Damage Response: The formation of DNA adducts activates cell cycle checkpoints and DNA damage response pathways.[1]

-

Endothelial Cell Damage: The sinusoidal endothelial cells of the liver are particularly susceptible to PA toxicity, leading to the characteristic features of HSOS.[2]

Quantitative Data on Pyrrolizidine Alkaloid Toxicity

| Pyrrolizidine Alkaloid | Cell Line | Assay | Endpoint | Value | Reference |

| Senecionine | HepaRG | MTT | IC20 | 0.66 mM | [6] |

| Retrorsine | HepaRG | MTT | IC20 | ~0.28 mM | [6] |

| Riddelliine | HepaRG | MTT | IC20 | ~0.31 mM | [6] |

| Clivorine | HepG2 | WST-1 | IC20 | 10.6 µM | [6] |

| Lasiocarpine | HepG2 | WST-1 | - | - | [6] |

Table 1: In vitro cytotoxicity of selected pyrrolizidine alkaloids. IC20 represents the concentration at which 20% of cell growth is inhibited.

Experimental Protocols

The study of this compound and other PAs in disease models of hepatotoxicity involves a range of in vitro and in vivo experimental protocols.

In Vitro Model: Cytotoxicity Assay in HepG2 Cells

Objective: To determine the cytotoxic potential of a PA (e.g., this compound) on a human liver cell line.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.[6]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test PA (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay: Cell viability is assessed using a colorimetric assay such as the WST-1 or MTT assay.[6] This involves adding the reagent to the wells, incubating for a short period, and then measuring the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 (concentration causing 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Model: Rodent Feeding Study

Objective: To evaluate the subacute hepatotoxicity of a PA (e.g., this compound) in a rodent model.

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old) are commonly used.

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the start of the study.

-

Dosing: The test PA is administered daily via oral gavage at multiple dose levels for a period of 28 days.[1] A control group receives the vehicle only.

-

Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, including the measurement of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1]

-

Histopathology: Animals are euthanized, and a full necropsy is performed. The liver is weighed, and sections are collected and preserved in 10% neutral buffered formalin for histopathological examination. Liver sections are stained with hematoxylin and eosin (H&E) and examined for pathological changes such as necrosis, inflammation, and sinusoidal obstruction.[7]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

Caption: Metabolic activation and downstream cellular effects of pyrrolizidine alkaloids.

Experimental Workflow for In Vivo Hepatotoxicity Study

Caption: Workflow for a 28-day oral toxicity study of a pyrrolizidine alkaloid in rodents.

Conclusion

While direct experimental data on this compound is limited, its classification as a 1,2-unsaturated pyrrolizidine alkaloid provides a robust framework for understanding its likely toxicological profile. The established mechanisms of PA-induced hepatotoxicity, centered on metabolic activation to reactive pyrrolic metabolites and subsequent cellular damage, serve as a valuable disease model for drug-induced liver injury. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive foundation for researchers and drug development professionals to design and interpret studies on this compound and other related PAs. Further research is warranted to elucidate the specific toxicokinetics and toxicodynamics of this compound to better assess its risk to human and animal health.

References

- 1. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tvmdl.tamu.edu [tvmdl.tamu.edu]

Methodological & Application

Application Notes and Protocols: The Use of Jacalin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacalin, a lectin extracted from the seeds of the jackfruit (Artocarpus heterophyllus), has garnered significant interest in biomedical research due to its unique carbohydrate-binding properties. It preferentially binds to the Thomsen-Friedenreich (TF) antigen (Galβ1-3GalNAc), a tumor-associated carbohydrate antigen overexpressed on the surface of over 85% of human carcinomas.[1] This specificity makes Jacalin a valuable tool for investigating and potentially targeting cancer cells.[1] These application notes provide a comprehensive overview of the methodologies and mechanisms associated with the use of Jacalin in cancer cell line studies, including its effects on cell viability, apoptosis, and cell cycle progression.[1]

Mechanism of Action

Jacalin exerts its anti-cancer effects through multiple mechanisms, primarily initiated by its binding to the TF antigen on the cancer cell surface. This interaction can trigger a cascade of intracellular events, leading to:

-

Induction of Apoptosis: Jacalin has been shown to induce programmed cell death in various cancer cell lines. This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases.[1]

-

Cell Cycle Arrest: The lectin can interfere with the normal progression of the cell cycle, leading to an accumulation of cells in specific phases, thereby inhibiting proliferation.[1]

-

Modulation of Signaling Pathways: Jacalin can influence key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB and TNF-α pathways.[1]

-

Drug Delivery: Due to its tumor-specific binding, Jacalin is being explored as a carrier molecule to deliver anticancer drugs or nanoparticles directly to cancer cells, enhancing therapeutic efficacy and reducing off-target effects.[1]

Data Presentation: Quantitative Effects of Jacalin on Cancer Cell Lines

The following tables summarize the quantitative data on the effects of Jacalin on various cancer cell lines as reported in the literature.

Table 1: Effect of Jacalin on MCF-7 Breast Cancer Cell Viability (MTT Assay)

| Concentration (µg/mL) | Incubation Time (hours) | Result (% Cell Viability) | IC50 (µg/mL) |

| 50 | 72 | ~91.70% | 125 |

| 100 | 72 | ~89.00% | |

| 200 | 72 | ~86.00% |

Source: Data compiled from literature.[1][2]

Table 2: Effect of Jacalin on MDA-MB-231 Triple-Negative Breast Cancer Cell Viability (MTT Assay)

| Concentration (µM) | Incubation Time (hours) | Result (% Cell Viability) |

| 2 (~132 µg/mL) | 24 | Significant Decrease |

Source: Data compiled from literature.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of Jacalin on cancer cell lines are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of Jacalin on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Jacalin (dissolved in a suitable solvent, e.g., PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Jacalin in complete culture medium. Remove the medium from the wells and add 100 µL of the Jacalin dilutions. Include untreated control wells with medium only.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after Jacalin treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Jacalin

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Jacalin for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are viable.

-

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the effect of Jacalin on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Jacalin

-

6-well cell culture plates

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Jacalin.

-

Cell Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The different phases of the cell cycle (G0/G1, S, G2/M) can be distinguished based on DNA content.

Visualizations

Caption: Jacalin's mechanism of action on cancer cells.

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for Jacalin in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: